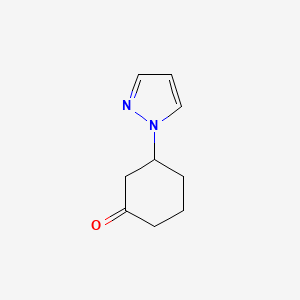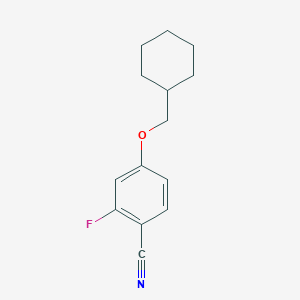
2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid
Overview
Description
The compound “2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound that is often found in various pharmaceuticals . The 3-fluorophenyl group is a type of aromatic ring with a fluorine atom, which can influence the compound’s reactivity and binding affinity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, a carboxylic acid group, and a 3-fluorophenyl group . The exact structure would depend on the specific arrangement and bonding of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make it acidic, and the fluorine atom could influence its polarity .Scientific Research Applications
Fluorescent Chemosensors Development
Researchers have explored the use of thiazole derivatives, akin to 2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid, in the development of fluorescent chemosensors. These chemosensors exhibit high selectivity and sensitivity for detecting a wide array of analytes, including metal ions and neutral molecules. The versatility of thiazole-based compounds, owing to their structural modifiability, presents significant potential for creating advanced sensing technologies in environmental monitoring, diagnostics, and biochemical research (Roy, 2021).
Synthesis of Fluorinated Biphenyls
In the synthesis of fluorinated compounds like 2-fluoro-4-bromobiphenyl, a precursor to anti-inflammatory and analgesic materials, methodologies have been refined to overcome challenges related to cost and environmental impact. This research underscores the importance of developing efficient, scalable synthetic routes for fluorinated compounds, potentially including derivatives of 2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid. Such advancements are crucial for the pharmaceutical industry and material science, indicating the chemical's relevance in synthesizing medically and industrially valuable fluorinated molecules (Qiu et al., 2009).
Amyloid Imaging in Alzheimer's Disease
The study of fluorinated ligands for amyloid imaging in Alzheimer's disease reveals the potential of fluorinated thiazole derivatives in medical diagnostics. Fluorinated compounds play a critical role in developing PET imaging agents, enabling early detection and monitoring of neurodegenerative diseases. This application exemplifies the intersection of fluorinated organic chemistry with biomedical research, highlighting the significance of compounds like 2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid in advancing diagnostic methodologies (Nordberg, 2008).
Environmental and Health Impacts of Fluorinated Compounds
Research on the environmental and health impacts of fluorinated compounds, including carboxylic acids and sulfonates, informs the regulatory and safety considerations associated with these chemicals. The persistence and potential bioaccumulation of fluorinated substances raise concerns about long-term environmental and health effects. Studies in this domain are critical for understanding and mitigating the risks associated with the production and use of fluorinated compounds, guiding safe and sustainable practices (Wang et al., 2013).
Future Directions
properties
IUPAC Name |
2-(3-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2S/c1-6-9(11(14)15)13-10(16-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZGDYDBXDXJTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC(=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(4-Bromo-3-fluorophenyl)methyl][(4-methylphenyl)methyl]amine](/img/structure/B1405894.png)









![N-[(2-bromo-5-methylphenyl)methyl]cyclopropanamine](/img/structure/B1405909.png)

